1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that combines the structural features of both thiadiazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-carbaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure better control over reaction parameters and to increase yield. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:
Common Reagents and Conditions:
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the amino group.
Scientific Research Applications
1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine has been explored for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, leading to the inhibition of key biological pathways. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or enzymes in microbial cells, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities, such as antimicrobial and anticancer properties.
1,2,4-Triazole Derivatives: Compounds with the triazole ring are known for their antifungal and antiviral activities.
Uniqueness: 1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of both thiadiazole and triazole rings in its structure, which may confer enhanced biological activity and specificity compared to compounds containing only one of these rings .
Properties
Molecular Formula |
C7H10N6S |
---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
1-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H10N6S/c1-2-5-10-11-6(14-5)3-13-4-9-7(8)12-13/h4H,2-3H2,1H3,(H2,8,12) |
InChI Key |
WDTIWQYEWJNODL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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